vitamin B1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE

In water, approximately 5.0X10+5 mg/L, temp not specified

Synonyms

Canonical SMILES

Deficiency and Neurological Disorders

One of the most well-established areas of research on vitamin B1 deficiency concerns its link to neurological disorders. Severe thiamine deficiency can lead to beriberi, a condition characterized by nerve damage, weakness, heart problems, and cognitive decline National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Wernicke-Korsakoff syndrome, another neurological disorder involving memory loss and confusion, can also arise from thiamine deficiency Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

Research continues to explore the potential role of thiamine in other neurological conditions. Some studies suggest that thiamine supplementation might improve cognitive function in Alzheimer's disease patients, although more research is needed to confirm this benefit Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

Potential Benefits for Other Conditions

Scientific research is investigating the potential benefits of vitamin B1 for various health conditions beyond neurological disorders. For example, studies suggest that thiamine deficiency might be more common in people with diabetes National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Additionally, some preliminary evidence suggests that thiamine, along with other nutrients, may play a role in lowering the risk of cataracts Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .

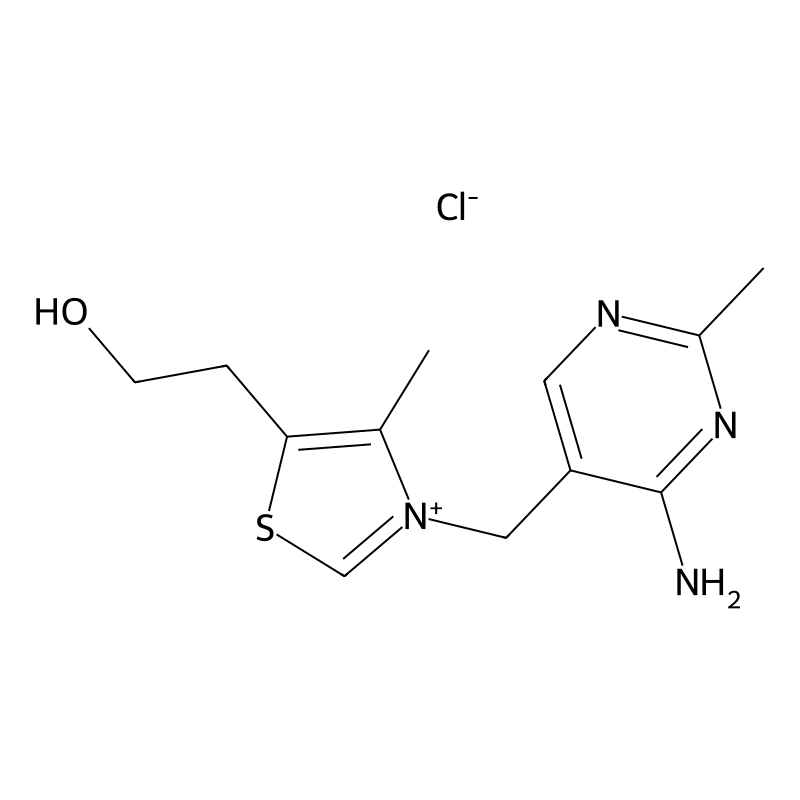

Vitamin B1, also known as thiamine, is a water-soluble organic compound essential for carbohydrate metabolism in both plants and animals. It plays a critical role in converting carbohydrates into energy, particularly in the brain and nervous system. The chemical structure of thiamine consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge, with the thiazole ring substituted by methyl and hydroxyethyl side chains. Thiamine is stable at acidic pH but degrades in alkaline conditions and when exposed to heat .

Thiamine acts as a precursor to thiamine pyrophosphate (TPP), a vital coenzyme in carbohydrate metabolism []. TPP is essential for the enzyme pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA in the Krebs cycle, a key step in energy production []. Thiamine also plays a role in nerve function and neurotransmitter synthesis [].

Physical and Chemical Properties

- Decarboxylation Reactions: Thiamine pyrophosphate facilitates the decarboxylation of 2-oxoacids, such as pyruvate, through a mechanism involving ylide formation .

- Transketolase Reactions: In the pentose phosphate pathway, thiamine pyrophosphate is crucial for transferring two-carbon units between sugar molecules .

- Maillard Reactions: Thiamine can react strongly in Maillard-type reactions, which are important in food chemistry and contribute to browning processes .

Thiamine is vital for several biological functions:

- Energy Metabolism: It assists in converting carbohydrates into glucose, which is then utilized for energy production.

- Nerve Function: Thiamine supports normal nerve function and muscle contraction by facilitating the conduction of nerve signals .

- Deficiency Effects: A lack of thiamine can lead to serious health issues such as beriberi, characterized by nerve damage and heart failure. Severe deficiencies can also result in Wernicke-Korsakoff syndrome, affecting brain function .

Thiamine can be synthesized both biologically and chemically:

- Biological Synthesis: In bacteria, plants, and fungi, thiamine is synthesized from separate thiazole and pyrimidine precursors. The pathways differ among organisms but generally involve specific enzymes like thiamine-phosphate synthase and phosphomethylpyrimidine synthase .

- Laboratory Synthesis: The first total synthesis of thiamine was achieved in 1936 using ethyl 3-ethoxypropanoate. The process involved multiple steps including the formation of substituted pyrimidines and alkylation reactions to yield thiamine .

Thiamine has several applications:

- Nutritional Supplements: It is commonly included in dietary supplements to prevent deficiencies.

- Food Fortification: Many countries fortify foods like rice and flour with synthetic thiamine to combat deficiency-related diseases .

- Clinical Use: Thiamine is administered in higher doses to individuals at risk of deficiency, particularly those with alcoholism or malabsorption syndromes .

Thiamine interacts with various substances:

- Alcohol: Chronic alcohol consumption impairs the absorption of thiamine from food sources, leading to increased risk of deficiency.

- Medications: Certain diuretics can increase the excretion of thiamine, necessitating monitoring of levels in patients on these medications .

Several compounds share structural or functional similarities with vitamin B1. Here are some notable comparisons:

| Compound Name | Chemical Structure | Biological Role | Unique Features |

|---|---|---|---|

| Riboflavin (Vitamin B2) | C17H20N4O6 | Coenzyme in energy production | Involved in oxidation-reduction reactions |

| Niacin (Vitamin B3) | C6H5N3O | Coenzyme for metabolic processes | Precursor for NAD/NADP |

| Pyridoxine (Vitamin B6) | C8H11NO3 | Coenzyme in amino acid metabolism | Critical for neurotransmitter synthesis |

| Pantothenic Acid (Vitamin B5) | C9H17NO5 | Component of coenzyme A; involved in fatty acid metabolism | Essential for synthesizing coenzyme A |

Thiamine's uniqueness lies primarily in its specific role as a coenzyme for carbohydrate metabolism and its involvement in nerve function. While other B vitamins also play crucial roles in metabolism, their specific functions differ significantly from those of vitamin B1 .

High Performance Liquid Chromatography represents the most widely adopted analytical approach for thiamine determination across diverse sample matrices. The evolution from traditional high performance liquid chromatography to ultra performance liquid chromatography has significantly enhanced analytical capabilities, offering improved resolution, sensitivity, and reduced analysis times [1] [2].

High Performance Liquid Chromatography Methodology

Reversed-phase high performance liquid chromatography employing fluorescence detection constitutes the predominant technique for thiamine quantification [3] [4]. The method typically utilizes carbon-18 columns with isocratic or gradient elution systems. Mobile phases commonly consist of phosphate buffers combined with acetonitrile or methanol, with pH adjustment to optimize chromatographic separation [2]. Detection limits achievable with high performance liquid chromatography fluorescence detection range from 3 nanomoles per liter to 0.41 micrograms per milliliter, depending on the specific methodology and matrix complexity [5] [4].

A comprehensive validation study demonstrated that high performance liquid chromatography methods for thiamine diphosphate determination in whole blood achieved within-run coefficients of variation below 3.5 percent and total coefficients of variation below 9.4 percent [5]. The analytical measurement range extended from 1.7 to 442.3 nanomoles per liter for thiamine diphosphate and 1.7 to 375.4 nanomoles per liter for free thiamine, with interassay precisions of 4.0 to 4.8 percent and 2.9 to 8.0 percent, respectively [6] [7].

Ultra Performance Liquid Chromatography Advancements

Ultra performance liquid chromatography technology has revolutionized thiamine analysis by employing sub-2-micrometer particles in column packing materials, enabling operation at higher pressures and achieving superior chromatographic performance [1] [8]. The technique facilitates simultaneous analysis of multiple water-soluble vitamins, including thiamine and its phosphorylated derivatives, within significantly reduced analysis times [1].

A notable ultra performance liquid chromatography multiple reaction monitoring mass spectrometry method achieved baseline separation of ten water-soluble vitamins, including thiamine, within an 8-minute gradient run [1]. The method utilized high-strength silica carbon-18 columns specifically designed for polar analyte retention, overcoming traditional challenges associated with weak retention of hydrophilic vitamins on conventional reversed-phase columns [1].

Mass Spectrometric Detection Integration

The integration of liquid chromatography with tandem mass spectrometry has enhanced specificity and sensitivity for thiamine quantification [9] [10]. Positive electrospray ionization with multiple reaction monitoring detection provides unambiguous identification and quantification of thiamine and its phosphorylated derivatives [9] [10]. Mass transitions typically monitored include mass-to-charge ratios of 425.05 to 121.1 for thiamine diphosphate quantification and 425.05 to 304.00 for confirmation [9].

A comprehensive liquid chromatography tandem mass spectrometry method for vitamins B1, B2, and B6 in whole blood demonstrated excellent analytical performance with protein precipitation using trichloroacetic acid followed by reversed-phase chromatography [10]. The method achieved detection limits ranging from 2.4 to 4.6 micrograms per liter with recoveries between 95.9 and 118.4 percent [11].

Column Technology and Mobile Phase Optimization

Chromatographic separation relies heavily on appropriate column selection and mobile phase composition. Reversed-phase carbon-18 columns remain the standard choice, though specialized phases such as amide-based stationary phases offer advantages for certain applications [12]. These alternative phases eliminate the requirement for ion-pairing reagents, resulting in narrower peaks and simplified mobile phase preparation [12].

Mobile phase optimization typically involves acidic buffers to maintain thiamine stability and ensure consistent retention times [13] [12]. Phosphate buffers at pH 3.0 to 4.5 are commonly employed, with acetonitrile or methanol as organic modifiers [13] [14]. Post-column derivatization systems utilizing potassium ferricyanide oxidation to form fluorescent thiochrome derivatives are frequently implemented to enhance detection sensitivity [14] [12].

Method Validation and Performance Characteristics

Validation studies consistently demonstrate excellent analytical performance for chromatographic thiamine methods. Recovery studies typically yield values between 95 and 107 percent across diverse sample matrices [13] [15]. Linearity is maintained over concentration ranges spanning two to three orders of magnitude, with correlation coefficients exceeding 0.999 [13] [16].

The robustness of chromatographic methods is evidenced by their successful application across multiple sample types, including whole blood, plasma, foods, and pharmaceutical preparations [7] [13] [14]. Method transfer between laboratories and instruments has been successfully demonstrated, indicating the reproducibility and reliability of these analytical approaches [7].

Spectroscopic and Fluorometric Assays

Spectroscopic and fluorometric techniques provide alternative approaches for thiamine quantification, offering advantages in terms of simplicity, cost-effectiveness, and suitability for routine analysis in resource-limited settings. These methods encompass direct spectroscopic measurements, fluorometric assays following chemical derivatization, and colorimetric detection systems [17] [18] [19].

Fluorometric Thiochrome Method

The thiochrome fluorometric method represents the classical approach for thiamine determination and serves as the reference method in many pharmacopeias [17] [20]. The method involves oxidation of thiamine with potassium hexacyanoferrate(III) in alkaline solution to form highly fluorescent thiochrome [17] [20]. The thiochrome product exhibits maximum excitation at 360 nanometers and emission at 450 nanometers [20].

The traditional thiochrome method requires extraction of the fluorescent product into an organic phase to separate it from quenching interferents [21] [22]. However, modified approaches utilize solid-phase extraction or in-situ measurements to simplify the procedure [21]. A sequential injection renewable surface solid-phase spectrofluorometry method achieved a detection limit of 0.03 micrograms per milliliter with a sample throughput of 30 analyses per hour [21].

Direct Spectrophotometric Methods

Direct spectrophotometric determination of thiamine utilizes its ultraviolet absorption properties, though the relatively low extinction coefficient and non-specific wavelength (242 nanometers) limit sensitivity and selectivity [20]. Indirect spectrophotometric methods offer improved analytical performance by exploiting chemical reactions that produce measurable spectroscopic changes [17] [18].

A spectrophotometric method based on thiamine-induced precipitation of sulfur as barium sulfate achieved a linear range from 2 to 32 micrograms per milliliter with a detection limit of 0.41 micrograms per milliliter [17]. The method demonstrated excellent precision with a relative standard deviation of 0.51 percent and recovery of 100.03 percent [17].

Nanoparticle-Based Colorimetric Assays

Recent developments in nanoscience have enabled the creation of colorimetric assays utilizing gold nanoparticles for thiamine detection [23] [24]. These methods exploit electrostatic interactions between thiamine and citrate-stabilized gold nanoparticles, resulting in particle aggregation and observable color changes [23] [24].

A gold nanoparticle-based assay demonstrated rapid thiamine detection with a color change from red to purple within 15 minutes [23] [24]. The method achieved a detection limit of 10.9 nanomoles per liter across a linear range of 30 to 650 nanomoles per liter [23] [24]. The assay exhibited excellent selectivity, showing negligible response to common metal ions and biological molecules [23] [24].

Enzymatic Fluorometric Methods

Enzymatic approaches utilizing horseradish peroxidase or other oxidative enzymes provide alternative routes for thiamine fluorometric determination [25]. These methods convert non-fluorescent thiamine to fluorescent products through catalytic oxidation in alkaline medium [25]. The enzymatic approach offers advantages including operation under mild conditions and reduced requirement for harsh chemical reagents [25].

A horseradish peroxidase-based method achieved a linear range from 0.026 to 16.83 micrograms per milliliter with a detection limit of 0.015 micrograms per milliliter [25]. The correlation coefficient exceeded 0.9964, and the method demonstrated relative freedom from interference by coexisting substances [25].

Advanced Fluorometric Techniques

Novel fluorometric approaches have emerged utilizing specialized reagents and detection systems. A method employing 4-amino-6-hydroxy-2-mercaptopyrimidine-capped gold nanoparticles achieved exceptional sensitivity with a detection limit of 6.8 femtomoles per liter [26]. This approach demonstrated extreme selectivity for thiamine in the presence of 10,000-fold excess of other vitamin B complexes [26].

Hemoglobin-copper phosphate nanoflowers have been developed as nanozymes for thiamine fluorometric detection [19]. These hybrid nanoflowers catalyze hydrogen peroxide decomposition to generate hydroxyl radicals that efficiently react with thiamine to form fluorescent thiochrome [19]. The method achieved a linear range from 5×10⁻⁸ to 5×10⁻⁵ moles per liter with a detection limit of 4.8×10⁻⁸ moles per liter [19].

Kinetic Fluorescence Analysis

Kinetic fluorescence represents an innovative approach that monitors the rate of thiamine conversion to fluorescent thiochrome rather than endpoint measurements [27]. This technique establishes relationships between the rate of fluorescence intensity increase and thiamine concentration [27]. The method offers enhanced specificity by utilizing reaction kinetics as an additional analytical parameter [27].

The kinetic approach enables quantification of individual components in multi-component solutions without complicated separations [27]. Reaction rates determined from fluorescence intensity-versus-time plots demonstrate linear relationships with thiamine concentration across analytically useful ranges [27].

Sample Preparation and Stability Considerations

Sample preparation and analyte stability represent critical factors determining the reliability and accuracy of thiamine quantification methods. The inherent chemical instability of thiamine under various environmental conditions necessitates careful consideration of extraction procedures, storage conditions, and analytical timing [28] [29] [30].

Chemical Stability and Degradation Pathways

Thiamine exhibits pH-dependent stability, remaining stable below pH 5.5 but undergoing rapid degradation at pH values above 7.0 regardless of temperature [31] [32]. The degradation follows complex pathways involving oxidation, hydrolysis, and photochemical reactions [33] [34] [32]. Primary degradation products include thiochrome, formylaminopyrimidine, and various fragmentation products that can potentially interfere with analytical measurements [33] [35].

Temperature significantly influences thiamine stability, with degradation rates increasing exponentially according to Arrhenius kinetics [36] [32]. Studies demonstrate that thiamine remains relatively stable at 4°C but undergoes significant degradation at elevated temperatures [28] [37]. Activation energies for degradation range from 18 to 27 kilocalories per mole, depending on pH and matrix composition [32].

Matrix-Specific Extraction Procedures

Whole blood samples require protein precipitation to remove interfering macromolecules while preserving thiamine integrity [6] [5] [29]. Trichloroacetic acid precipitation represents the most widely employed approach, achieving effective protein removal while maintaining acidic conditions that favor thiamine stability [6] [5] [38]. Alternative approaches utilize perchloric acid or organic solvents, though these may introduce additional interferences or cause selective analyte losses [39].

Food matrices necessitate more complex extraction procedures involving acid hydrolysis followed by enzymatic treatment to liberate thiamine from its naturally occurring phosphorylated forms [13] [14] [40]. The process typically employs hydrochloric acid extraction at elevated temperatures, followed by pH adjustment and enzymatic dephosphorylation using takadiastase [13] [14]. This approach ensures complete recovery of total thiamine content while preventing artifactual formation or degradation of analytes [13].

Enzymatic Dephosphorylation Considerations

The presence of thiamine phosphate esters in biological samples requires enzymatic dephosphorylation to achieve accurate total thiamine determination [41] [42]. However, this process must be carefully controlled to prevent preferential degradation of specific thiamine forms [41] [42]. Studies demonstrate that bead beating extraction in hydrochloric acid preserves the native distribution of thiamine phosphate esters, while heat treatment causes conversion of thiamine diphosphate to thiamine monophosphate [41] [42].

Takadiastase treatment at 45°C for 18 hours provides effective dephosphorylation while minimizing degradation [14]. The enzymatic step is essential for mushroom and yeast analyses, where differences exceeding 15 percent are observed between samples with and without dephosphorylation [13].

Storage and Stability Requirements

Thiamine stability during storage depends critically on temperature, pH, light exposure, and matrix composition [28] [37] [29]. Whole blood samples demonstrate superior stability when stored at 4°C compared to room temperature [28] [29]. Dried blood spots offer improved stability compared to liquid blood, remaining stable for one week at 60°C or high humidity conditions [38].

Freeze-thaw cycles significantly impact thiamine stability, particularly for phosphorylated derivatives [30]. Studies reveal that thiamine diphosphate undergoes hydrolysis to thiamine monophosphate during repeated freeze-thaw cycling [30]. Therefore, preparation of fresh standard solutions is essential for accurate quantification [30].

Container Material and Adsorptive Losses

The selection of storage containers significantly influences thiamine recovery due to adsorptive losses to certain materials [43]. Glass surfaces, particularly non-silanized glass, cause substantial thiamine losses, with only 19.3 nanomoles per liter recovered from 100 nanomoles per liter standards stored in glass autosampler vials [43]. Polypropylene and polycarbonate containers demonstrate superior performance, eliminating adsorptive losses [43].

Filtration materials also contribute to analytical errors, with glass fiber filters causing dramatic thiamine losses [43]. Polymeric filters including nylon and cellulose acetate provide acceptable recovery, though some losses may still occur at low concentrations [43]. These findings emphasize the importance of material selection throughout the analytical workflow [43].

Derivatization Stability

For fluorometric methods requiring thiochrome formation, the stability of derivatized samples represents an important analytical consideration [41] [42]. Studies demonstrate that thiochrome derivatives remain stable for at least 82 hours after derivatization when stored at appropriate conditions [41] [42]. The final pH of derivatized samples does not significantly influence fluorescent response, providing analytical flexibility [41] [42].

However, the derivatization process itself must be carefully optimized to ensure quantitative conversion while preventing over-oxidation or side reactions [41]. Real-time monitoring of derivatization kinetics helps establish optimal reaction conditions for different sample types [41].

Quality Control and Method Validation

Physical Description

Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Melting Point

MP: 248 °C, DECOMP /HYDROCHLORIDE/

UNII

Drug Indication

Therapeutic Uses

Although thiamine has not been shown by well-controlled trials to have any therapeutic value, the drug has been used for the management of poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and the cerebellar syndrome. Thiamine has also been used orally as an insect repellent, but there is a lack of adequate evidence to establish the efficacy of thiamine for this use.

Low plasma thiamine concentrations have been found in patients with type 1 and type 2 diabetes mellitus. In a small placebo-controlled study, benfotiamine /a related vitamin B1 substance/ 100 mg given four times daily by mouth significantly improved neuropathic pain in patients with diabetic polyneuropathy. /Benfotiamine/

/This study assessed/ the effect of thiamine repletion on thiamine status, functional capacity, and left ventricular ejection fraction (LVEF) in patients with moderate to severe congestive heart failure (CHF) who had received furosemide in doses of 80 mg/d or more for at least 3 months. PATIENTS AND METHODS: Thirty patients were randomized to 1 week of double-blind inpatient therapy with either iv thiamine 200 mg/d or placebo (n = 15 each). All previous drugs were continued. Following discharge, all 30 patients received oral thiamine 200 mg/d as outpatients for 6 weeks. Thiamine status was determined by the erythrocyte thiamine-pyrophosphate effect (TPPE). LVEF was determined by echocardiography. RESULTS: TPPE, diuresis, and LVEF were unchanged with iv placebo. After iv thiamine, TPPE decreased (11.7% +/- 6.5% to 5.4% +/- 3.2%; P < 0.01). LVEF increased (0.28 +/- 0.11 to 0.32 +/- 0.09; P < 0.05), as did diuresis (1,731 +/- 800 mL/d to 2,389 +/- 752 mL/d; P < 0.02), and sodium excretion (84 +/- 52 mEq/d to 116 +/- 83 mEq/d, P < 0.05). In the 27 patients completing the full 7-week intervention, LVEF rose by 22% (0.27 +/- 0.10 to 0.33 +/- 0.11, P < 0.01). CONCLUSIONS: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe CHF who are receiving longterm furosemide therapy.

For more Therapeutic Uses (Complete) data for Vitamin B1 (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11D - Vitamin b1, plain and in combination with vitamin b6 and b12

A11DA - Vitamin b1, plain

A11DA01 - Thiamine (vit B1)

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

Absorption Distribution and Excretion

Thiamin is transported in blood in both erythrocytes and plasma and is excreted in the urine.

Thiamine is absorbed from the small intestine and is phosphorylated in the intestinal mucosa.

The B vitamins are readily absorbed from the gastrointestinal tract, except in malabsorption syndromes. Thiamine is absorbed mainly in the duodenum.

For more Absorption, Distribution and Excretion (Complete) data for Vitamin B1 (8 total), please visit the HSDB record page.

Metabolism Metabolites

Compound 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methylthiazole-5-acetic acid, ie thiamine acetic acid, 2-methyl-4-amino-5-formylaminomethylpyrimidine, and 5-(2-hydroxyethyl)-4-methylthiazole have been identified as important metabolites of thiamine, vitamin B1.

Biotransformation of thiamine in mammals is generally supposed to /yield/ thiochrome, thiamine disulfide, 5-(2-hydroxyethyl)-4-methyl-thiazole, and some form corresponding to pyrimidine residue of thiamine.

Thiamine is metabolized in the liver of animals. Several urinary metabolites of thiamine have been identified in humans. Little or no unchanged thiamine is excreted in urine following administration of physiologic doses; however, following administration of larger doses, both unchanged thiamine and metabolites are excreted after tissue stores become saturated.

Associated Chemicals

Thiamine hydrochloride;67-03-8

Thiamine mononitrate;532-43-4

Thiamine tetrahydrofurfuryl disulfide;804-30-8

Wikipedia

Drug Warnings

Anaphylaxis as an adverse systemic reaction to thiamine (vitamin B1) has been described in the literature since 1938. Although its precise mechanism is still uncertain, the reaction appears to involve immediate type hypersensitivity and to be exclusively related to parenteral administration...

Anaphylaxis. There have been occasional reports of serious and even fatal responses to the parenteral administration of thiamin. The clinical characteristics have strongly suggested an anaphylactic reaction. Symptoms associated with thiamin-induced anaphylaxis include anxiety, pruritus, respiratory distress, nausea, abdominal pain, and shock, sometimes progressing to death.

Adverse reactions with thiamine are rare, but hypersensitivity reactions have occurred, mainly after parenteral doses. These reactions have ranged in severity from very mild to, very rarely, fatal anaphylactic shock ... The UK Committee on Safety of Medicines had received, between 1970 and July, 1988, 90 reports of adverse reactions associated with the use of an injection containing high doses of vitamins B and C. The most frequent reactions were anaphylaxis (41 cases, including 2 fatalities), dyspnea or bronchospasm (13 cases), and rash or flushing (22 cases); 78 of the reactions occurred during, or shortly after, intravenous injection and the other 12 after intramuscular injectdion. They recommended that parenteral treatment be used only when essential, and that, when given, facilities for treating anaphylaxis should be available. They also recommended that, when the intravenous route was used, the injection be given slowly (over 10 minutes). Various authors have noted that parenteral treatment is essential for the prophylaxis and treatment of Wernicke's encephalopathy. However, further reports of anaphylaxis to parenteral thiamine have since been described, including one with a fatal outcome.

For more Drug Warnings (Complete) data for Vitamin B1 (15 total), please visit the HSDB record page.

Biological Half Life

With higher pharmacological levels, namely repetitive 250-mg amounts taken orally and 500 mg given intramuscularly, nearly 1 week was required for steady state plasma concentrations to be reached; a mean elimination half-life of 1.8 days was estimated.

Total thiamin content of the adult human has been estimated to be approximately 30 mg, and the biological half-life of the vitamin is probably in the range of 9 to 18 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning

Methods of Manufacturing

... /A method for the chemical synthesis of thiamine consists of separate syntheses of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and of the thiazole moiety or its acetate. Condensation of the two intermediate heterocycles gives thiamine bromide hydrobromide which is converted to thiamine chloride hydrochloride by treatment with silver chloride in methanol or with an ion-exchange resin.

Reaction of 5-(beta-hydroxyethyl)-4-methylthiazole with 2-methyl-4-amino-5-bromomethylpyrimidine, hydrogen bromide salt, followed by neutralization and reaction with hydrochloric acid

General Manufacturing Information

Biosynthesized by microorganisms and plants. Dietary sources include whole grains, meat products, vegetables, milk, legumes and fruit. Also present in rice husks and yeast.

Analytic Laboratory Methods

AOAC Method 953.17- Thiamine in Grain Products and Method 957.17-Thiamine in Bread. Thiamine is oxidized to thiochrome and the fluorescence measured.

THE SPECIFIC THIOCHROME FLUORESCENCE ASSAY FOR THIAMINE WAS MODIFIED TO HANDLE MICROSAMPLES & TO USE 35S-THIAMINE LIQ SCINTILLATION ASSAY.

HIGH-PRESSURE LIQ CHROMATOGRAPHY PROCEDURE FOR SIMULTANEOUS DETERMINATION OF THIAMINE WAS DEVELOPED & APPLIED TO ANALYSIS OF MULTIVITAMIN BLENDS.

4,4'-DIMETHOXY-DIQUINONE, REACTED QUANTITATIVELY WITH VITAMIN B1 THUS OFFERING A SIMPLE & RAPID METHOD FOR ITS DETERMINATION. ABSORPTION PEAK WAS @ 490 NM.

Clinical Laboratory Methods

The urinary excretion of thiamin is the indicator that has been used most widely in metabolic studies of thiamin requirements. ... Erythrocyte transketolase activity has also been widely used and is generally regarded as the best functional test of thiamin status, but it has some limitations for deriving the EAR and should be evaluated along with other indicators. In this test, erythrocytes are lysed and the transketolase activity is measured before and after stimulation by the addition of thiamin pyrophosphate (TPP); the basal level and the stimulated value (typically expressed as a multiple of the basal level, termed the activity coefficient or TPP effect) are measured. ... Factors other than thiamin status, such as genetic defects, may influence the enzyme activity and thus the test results.

Storage Conditions

Interactions

In rats treated with PCB, vitamin B1 levels in blood, liver, and sciatic nerve decreased, transketolase activity decreased, and pyrophosphate effect increased. In DDT-treated rats, vitamin B1 levels decreased in blood, brain, and liver, as did transketolase activity, while pyrophosphate effect increased.

Although the clinical importance is unknown, thiamine reportedly may enhance the effect of neuromuscular blocking agents.

... Alcohol inhibits absorption of thiamine.

For more Interactions (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Stability Shelf Life

Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/

Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp

Stability in frozen drink concentrate is excellent

For more Stability/Shelf Life (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.